CP-122288

Neurogenic inflammation Plasma protein extravasation Trigeminovascular system

CP-122288 is the only tool compound enabling selective inhibition of neurogenic dural plasma protein extravasation without concurrent vasoconstriction—a functional window absent in all clinically approved triptans. With ~40,000-fold greater anti-inflammatory potency than sumatriptan but only ~2-fold greater vasoconstrictor potency, it allows researchers to attribute in vivo effects specifically to prejunctional inhibition of neuropeptide release rather than vascular 5-HT1B-mediated vasoconstriction. Essential for migraine mechanistic studies and as a 5-HT1F-preferring reference standard. Request a quote to secure your supply.

Molecular Formula C16H23N3O2S
Molecular Weight 321.4 g/mol
CAS No. 143321-74-8
Cat. No. B1669466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-122288
CAS143321-74-8
SynonymsCP 122288
CP-122,288
CP-122288
N-methyl-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole-5-methanesulfonamide
Molecular FormulaC16H23N3O2S
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC3CCCN3C
InChIInChI=1S/C16H23N3O2S/c1-17-22(20,21)11-12-5-6-16-15(8-12)13(10-18-16)9-14-4-3-7-19(14)2/h5-6,8,10,14,17-18H,3-4,7,9,11H2,1-2H3/t14-/m1/s1
InChIKeyBWQZTHPHLITOOZ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-122288 CAS 143321-74-8: Structural Analog of Sumatriptan with Divergent Pharmacological Profile for Migraine Research Procurement


CP-122288 (CAS 143321-74-8) is a conformationally restricted pyrrolidinylmethylindole analog of sumatriptan that functions as a potent and selective agonist for the 5-HT1B, 5-HT1D, and 5-HT1F serotonin receptor subtypes [1]. It was developed as a research tool to dissect the relative contributions of vasoconstriction versus neurogenic anti-inflammatory mechanisms in migraine pathophysiology [2]. Unlike clinically approved triptans, CP-122288 exhibits a marked functional dissociation between its ability to inhibit neurogenic plasma protein extravasation and its vasoconstrictor activity, a property that renders it uniquely valuable for mechanistic studies despite its failure to demonstrate acute antimigraine efficacy in Phase 2 clinical trials [2].

Why CP-122288 Cannot Be Substituted by Sumatriptan or Other Triptans in Mechanistic Migraine Studies


Substituting CP-122288 with sumatriptan or other clinically approved 5-HT1B/1D agonists (triptans) is not scientifically valid for studies interrogating the role of neurogenic inflammation in migraine. The defining characteristic of CP-122288 is its extreme functional selectivity: it is approximately 40,000-fold more potent than sumatriptan in inhibiting neurogenic plasma protein extravasation, yet only 2-fold more potent as a vasoconstrictor [1]. This dissociation allows researchers to inhibit dural neurogenic inflammation at doses that are devoid of vasoconstrictor activity in vivo [2]. Standard triptans lack this functional window, as their anti-inflammatory and vasoconstrictor potencies are closely coupled, making it impossible to isolate the neurogenic anti-inflammatory component from vascular effects without CP-122288 or structurally related analogs [1].

CP-122288 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Sumatriptan and Class-Level Comparators


Neurogenic Inflammation Inhibition: 40,000-Fold Greater Potency Than Sumatriptan

CP-122288 inhibited neurogenic plasma protein extravasation in rat dura mater with a potency approximately 40,000-fold greater than sumatriptan. The ID50 for CP-122288 was 0.3 pmol/kg (i.v.), compared to 13.9 nmol/kg (i.v.) for sumatriptan [1]. This extreme potency differential is the largest reported functional separation between a triptan analog and sumatriptan in any in vivo model of neurogenic inflammation.

Neurogenic inflammation Plasma protein extravasation Trigeminovascular system Migraine pathophysiology

Vasoconstrictor Activity: Only 2-Fold More Potent Than Sumatriptan

In marked contrast to its anti-neurogenic inflammation potency, CP-122288 was only approximately 2-fold more potent than sumatriptan at inhibiting neurogenically mediated contractions of the dog isolated saphenous vein and at contracting the dog isolated basilar artery [1]. At doses that inhibit neurogenic inflammation in rat dura mater (0.3-300 ng/kg), CP-122288 was demonstrated to be devoid of vasoconstrictor activity in either the carotid or coronary vascular beds of anesthetized dogs [2].

Vascular pharmacology Coronary artery safety 5-HT1B receptor Migraine drug development

Receptor Binding Profile: Potent Agonist at 5-HT1B, 5-HT1D, and 5-HT1F with No Reported 5-HT1A Activity

CP-122288 exhibits high binding affinity for recombinant human 5-HT1B, 5-HT1D, and 5-HT1F receptors. In CHO-K1 cells transfected with human recombinant 5-HT1B receptors, CP-122288 displayed an IC50 of 14 nM (pIC50 = 7.84) [1]. At human 5-HT1D receptors in the same cellular background, the IC50 was 7.20 nM [2]. A separate study reported a pIC50 of 7.6 at human 5-HT1B receptors [3]. Notably, CP-122288 and sumatriptan possessed similar affinities at human 5-HT1Dα and 5-HT1Dβ receptors, indicating that the functional selectivity is not driven by receptor binding differences but rather by differential coupling to downstream effectors [4].

Serotonin receptor pharmacology Radioligand binding G protein-coupled receptors Receptor selectivity

Differential Antagonism by GR-127,935: CP-122288's Anti-Inflammatory Effect Is Resistant to 5-HT1B/1D Antagonism

The 5-HT1B/1D receptor antagonist GR-127,935 (administered at 2 μmol/kg) reversed the inhibitory effect of sumatriptan on dural plasma protein extravasation but failed to affect the action of CP-122288 or 5-CT at the same dose [1]. GR-127,935 showed a 500-fold selectivity for 5-HT1D binding sites (pKD = 9.7 ± 0.1) versus 5-HT1F binding sites (pKD = 7.0 ± 0.2) in guinea pig forebrain homogenates [1]. The resistance of CP-122288 to GR-127,935 antagonism indicates that its anti-neurogenic inflammation effect is mediated predominantly via a 5-HT1F receptor-dependent mechanism, whereas sumatriptan's effect involves 5-HT1D receptor activation.

Receptor pharmacology 5-HT1D receptor Neurogenic inflammation Trigeminal system

Clinical Trial Outcome: Lack of Acute Antimigraine Efficacy Despite Robust Preclinical Activity

In two randomized, double-blind, placebo-controlled clinical trials evaluating the acute antimigraine efficacy of CP-122288, the compound failed to demonstrate clinical benefit at doses and plasma concentrations that exceeded those required to inhibit neurogenic plasma extravasation in animal models [1]. In the intravenous crossover study (n=36 patients), responder rates were 29% for CP-122288 (31.25 μg i.v.) versus 30% for placebo (difference -1%; 95% CI -24% to 22%). In the oral study using an 'up and down' design (n=44 patients, doses 3.125-312.5 μg), the overall responder rate was 25% for CP-122288 versus 0% for placebo (difference 25%; 95% CI 10-40%) [1]. Both studies were stopped prematurely when target efficacy could not be achieved.

Clinical pharmacology Translational research Migraine therapy Target validation

CP-122288 Optimal Research and Procurement Application Scenarios


Mechanistic Dissection of Triptan Pharmacology: Isolating Neurogenic Anti-Inflammatory Effects from Vasoconstriction

CP-122288 is the preferred tool compound for studies requiring pharmacological inhibition of neurogenic dural plasma protein extravasation without concurrent vasoconstriction. Its 40,000-fold greater potency than sumatriptan in anti-inflammatory assays, coupled with only 2-fold greater vasoconstrictor potency [1], enables dose ranges (0.3-300 ng/kg i.v. in rat) where neurogenic inflammation is fully inhibited but vascular tone is unaffected [2]. This functional window is absent in all clinically approved triptans, making CP-122288 uniquely suited for experiments designed to attribute in vivo effects specifically to prejunctional inhibition of neuropeptide release rather than to vascular 5-HT1B receptor-mediated vasoconstriction.

5-HT1F Receptor Pharmacology Studies: A Tool for Differentiating 5-HT1D from 5-HT1F-Mediated Responses In Vivo

The differential sensitivity of CP-122288 and sumatriptan to the 5-HT1B/1D antagonist GR-127,935 establishes CP-122288 as a functional 5-HT1F-preferring agonist in in vivo trigeminovascular models [1]. Researchers studying the role of 5-HT1F receptors in migraine pathophysiology, or those developing and characterizing novel 5-HT1F-selective agonists (e.g., lasmiditan), can employ CP-122288 as a reference standard for 5-HT1F-mediated inhibition of neurogenic inflammation. Its resistance to GR-127,935 antagonism, in contrast to sumatriptan's sensitivity, provides a pharmacological fingerprint for 5-HT1F-dependent effects in complex in vivo systems.

Migraine Target Validation and Translational Pharmacology: A Critical Negative Control for Neurogenic Inflammation Hypothesis Testing

For research programs investigating the neurogenic inflammation hypothesis of migraine or validating novel anti-migraine targets, CP-122288 serves as an essential negative control compound. Its failure to demonstrate clinical efficacy in Phase 2 trials, despite achieving plasma concentrations far exceeding those required for complete inhibition of dural plasma protein extravasation [1], provides definitive evidence that standalone blockade of neurogenic inflammation is insufficient for acute migraine relief. Researchers can use CP-122288 to benchmark the translational predictive value of preclinical neurogenic inflammation assays and to contextualize the activity of novel compounds that also inhibit this pathway.

Structure-Activity Relationship Studies of Conformationally Restricted Sumatriptan Analogs

CP-122288 exemplifies the profound functional consequences of conformational restriction in the triptan pharmacophore. Its rigid N-methylpyrrolidinyl group at the C-3 position of the indole nucleus, in contrast to the flexible N,N-dimethylaminoethyl side chain of sumatriptan, underlies its enhanced anti-neurogenic inflammation potency and functional selectivity [1]. Medicinal chemistry and computational chemistry groups investigating biased agonism or functional selectivity at 5-HT1 receptors can utilize CP-122288 as a key structural template and pharmacological benchmark. Its well-characterized in vivo profile across multiple species and endpoints makes it a valuable reference for computational modeling and lead optimization efforts targeting specific signaling pathways downstream of 5-HT1 receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-122288

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.